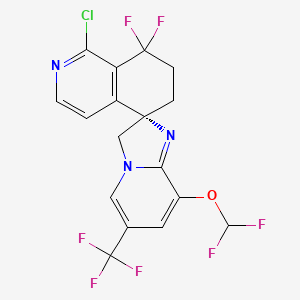
Axl-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axl-IN-9 is a potent and selective inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, which play crucial roles in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL has been associated with poor prognosis in several cancers, making it a promising target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-9 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing AXL inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow chemistry, which allows for better control of reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Axl-IN-9, like other kinase inhibitors, can undergo various chemical reactions, including:
Oxidation: this compound may be susceptible to oxidation under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Mécanisme D'action
Axl-IN-9 exerts its effects by selectively inhibiting the kinase activity of AXL. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the activation of pathways involved in cell survival, proliferation, and migration. The primary molecular target of this compound is the ATP-binding site of the AXL kinase domain . By binding to this site, this compound competes with ATP and prevents the transfer of phosphate groups to substrate proteins .
Comparaison Avec Des Composés Similaires
Axl-IN-9 is one of several AXL inhibitors currently under investigation. Other similar compounds include:
Bemcentinib: A selective AXL inhibitor with demonstrated efficacy in preclinical and clinical studies.
Dubermatinib: Another AXL inhibitor that has shown promise in targeting AXL-driven cancers.
CCT301-38: A chimeric antigen receptor (CAR) T cell therapy targeting AXL-positive tumors.
Compared to these compounds, this compound is unique in its high selectivity and potency for AXL, making it a valuable tool for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C25H23N7O2 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
N-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C25H23N7O2/c1-15-20(25(34)32(31(15)3)18-7-5-4-6-8-18)24(33)29-17-11-9-16(10-12-17)19-13-30(2)23-21(19)22(26)27-14-28-23/h4-14H,1-3H3,(H,29,33)(H2,26,27,28) |
Clé InChI |
IYCNZCSESFTJTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)






